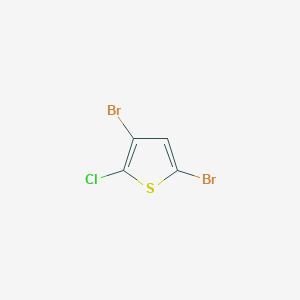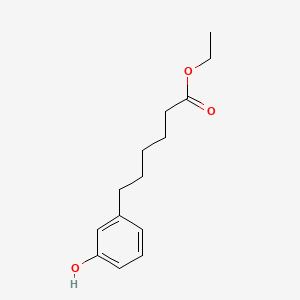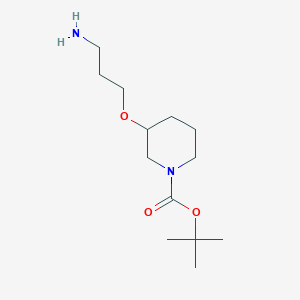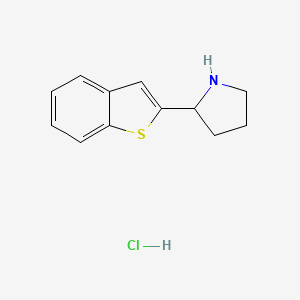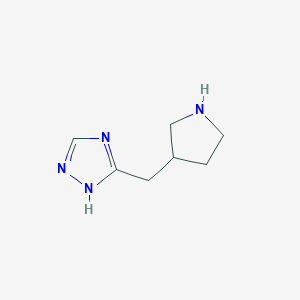
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a pyrrolidine ring and a 1,2,4-triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and efficient catalytic processes. For example, the use of nickel and cerium catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, rhodium catalysts for cyclization, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrrolidine rings .
Wissenschaftliche Forschungsanwendungen
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that such compounds can bind to specific proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A cyclic secondary amine with a similar structure but lacking the triazole ring.
1,2,4-Triazole: A heterocyclic compound with a similar triazole ring but lacking the pyrrolidine moiety.
Uniqueness
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is unique due to the combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-2-8-4-6(1)3-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChI-Schlüssel |
HDGSDJQCAIDDLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


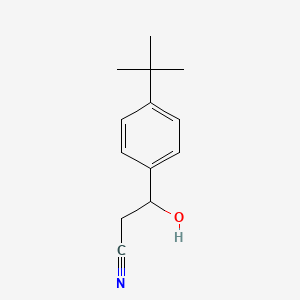
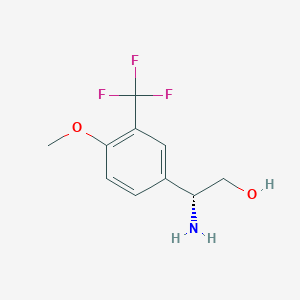
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)

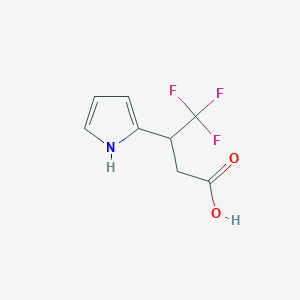

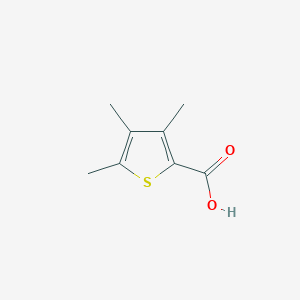
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
